molecular formula C7H6BrIO B171483 (5-Bromo-2-iodophenyl)methanol CAS No. 199786-58-8

(5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483
CAS No.: 199786-58-8
M. Wt: 312.93 g/mol
InChI Key: LBMPOOHWJBYWPY-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)methanol is an organic compound with the molecular formula C₇H₆BrIO It is a derivative of benzenemethanol, where the benzene ring is substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively

Scientific Research Applications

(5-Bromo-2-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)methanol typically involves the halogenation of benzenemethanol derivatives. One common method includes the reaction of 2-iodophenylmethanol with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form (5-Bromo-2-iodophenyl)methane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of (5-Bromo-2-iodobenzaldehyde) or (5-Bromo-2-iodobenzophenone).

    Reduction: Formation of (5-Bromo-2-iodophenyl)methane.

    Substitution: Formation of (5-Bromo-2-iodophenyl)chloride or (5-Bromo-2-iodophenyl)bromide.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of bromine and iodine atoms in the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its biological activity and interactions.

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)methanol
  • (5-Bromo-2-fluorophenyl)methanol
  • (5-Iodo-2-chlorophenyl)methanol

Comparison: (5-Bromo-2-iodophenyl)methanol is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical and physical properties compared to similar compounds

Properties

IUPAC Name

(5-bromo-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPOOHWJBYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571730
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199786-58-8
Record name (5-Bromo-2-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-iodobenzoic acid (100 g, 0.306 mol) is dissolved in THF (350 mL) and cooled in an ice bath. Borane-THF complex (460 mL of 1 M in THF, 0.460 mol) is added dropwise. After addition is complete, the reaction is warmed to room temp and stirred for 14 hours. The mixture is transferred a large erlenmeyer flask (4 L), cooled in an ice bath and carefully quenched with water (250 mL). Evaporation of the THF by rotary evaporator gives a white suspension which is treated with additional water (1 L) and then filtered and dried in a vacuum dessicator over P2O5 to give 5-bromo-2-iodobenzyl alcohol.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of acid 2-iodo-5-bromobenzoic acid (15.0 g, 45.9 mmol) in dry THF (100 mL) under argon was added neat BH3.DMS (16.0 mL, 169 mmol) dropwise over 20 minutes. The resulting mixture was heated at 65° C. for 8 hours, cooled to room temperature and quenched by the dropwise addition of water (40 mL). The reaction mixture was concentrated in vacuo. The crude alcohol was diluted with of EtOAc (300 mL), washed with 1N NaOH (2×30 mL), 1N HCl (1×30 mL), saturated aqueous NaHCO3 solution (1×30 mL) and brine (1×30 mL). The EtOAc layer was dried (MgSO4), filtered and concentrated in vacuo to give 2-iodo-5-bromobenzyl alcohol (13.8 g, 96%). 1H NMR (CDCl3): δ 7.56 (d, 1H, J=8.25 Hz), 7.54 (s, 1H), 7.04 (d, 1H, J=8.25 Hz), 4.47 (s, 2H). HPLC: Rt=3.12 min. m/z=312 (M+H+).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-iodophenyl)methanol
Reactant of Route 2
(5-Bromo-2-iodophenyl)methanol
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(5-Bromo-2-iodophenyl)methanol
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(5-Bromo-2-iodophenyl)methanol
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(5-Bromo-2-iodophenyl)methanol
Customer
Q & A

Q1: What is the significance of (5-Bromo-2-iodophenyl)methanol in the synthesis of the target dibenzoxapine compound?

A1: this compound serves as the starting material for the synthesis of (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride. [] This compound, a key intermediate, is crucial for developing a selective nuclear hormone receptor modulator. The synthesis proceeds through a five-step process, highlighting the importance of this compound as the foundational building block. []

Q2: What is the overall yield of the synthesis starting from this compound?

A2: The researchers achieved an overall yield of 47% for the synthesis of the target compound starting from this compound. [] This indicates a reasonable efficiency for the five-step synthetic route.

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